![molecular formula C6H12ClNO B1375296 2-(Aminomethyl)cyclopentan-1-one hydrochloride CAS No. 1360547-45-0](/img/structure/B1375296.png)
2-(Aminomethyl)cyclopentan-1-one hydrochloride
Overview
Description
2-(Aminomethyl)cyclopentan-1-one hydrochloride, also known as AMCP, is a cyclopentanone derivative . It has a molecular formula of C6H12ClNO and a molecular weight of 149.62 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(Aminomethyl)cyclopentan-1-one hydrochloride consists of a cyclopentanone ring with an aminomethyl group attached . The InChI code for a similar compound, (1S,2R)-2-(aminomethyl)cyclopentan-1-ol hydrochloride, is provided .Scientific Research Applications
Synthesis of Complex Molecules
In chemical synthesis, 2-(Aminomethyl)cyclopentan-1-one hydrochloride serves as a building block for more complex molecules. Its reactive amine group allows for various chemical modifications, enabling the creation of a diverse array of compounds for further pharmacological testing .
Material Science
Within material science, this compound could be used to modify the properties of polymers or other materials. By incorporating it into the molecular structure, scientists can alter the physical characteristics like flexibility, durability, and responsiveness to external stimuli .
Analytical Chemistry
In analytical chemistry, 2-(Aminomethyl)cyclopentan-1-one hydrochloride can be used as a standard or reagent in various assays. Its well-defined properties allow for accurate calibration of instruments and validation of analytical methods .
Chromatography
The compound finds use in chromatography as a reference substance. Due to its unique chemical structure, it can help in the separation and identification of similar compounds, enhancing the resolution of chromatographic techniques .
Life Science Research
Lastly, in life science research, it can be employed in biochemical studies to understand metabolic pathways. Its interaction with enzymes and other cellular components can reveal new insights into cellular processes and disease mechanisms .
properties
IUPAC Name |
2-(aminomethyl)cyclopentan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-4-5-2-1-3-6(5)8;/h5H,1-4,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJHHFZQHBZAFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1360547-45-0 | |
Record name | Cyclopentanone, 2-(aminomethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1360547-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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